molecular formula C20H23N3O3 B3982024 1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine

1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine

Cat. No. B3982024
M. Wt: 353.4 g/mol
InChI Key: YPMMCVMAWRHUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine, commonly known as NBMPR, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used as a tool in biochemical and physiological studies to investigate the mechanism of action of nucleoside transporters.

Mechanism of Action

NBMPR is a potent inhibitor of nucleoside transporters. It binds to the transporter and prevents the uptake of nucleosides and nucleoside analogs into the cell. The inhibition of nucleoside transporters by NBMPR has been used to investigate the kinetics and specificity of nucleoside transporters.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by NBMPR has been shown to have several biochemical and physiological effects. NBMPR has been used to investigate the role of nucleoside transporters in cancer chemotherapy and antiviral therapy. The inhibition of nucleoside transporters by NBMPR has been shown to increase the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy.

Advantages and Limitations for Lab Experiments

NBMPR has several advantages as a tool in scientific research. It is a potent and specific inhibitor of nucleoside transporters, which makes it an excellent tool to investigate the mechanism of action of nucleoside transporters. However, NBMPR has some limitations as well. It is a toxic compound and requires specialized equipment and expertise to handle safely. Additionally, NBMPR has limited solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on NBMPR. One area of research is to investigate the structure-activity relationship of NBMPR and its analogs to identify more potent and specific inhibitors of nucleoside transporters. Another area of research is to investigate the role of nucleoside transporters in drug resistance in cancer cells. Additionally, the development of new methods to deliver NBMPR to cells could expand its use in scientific research.
Conclusion:
In conclusion, NBMPR is a potent inhibitor of nucleoside transporters that has been widely used as a tool in scientific research. Its unique properties have allowed researchers to investigate the mechanism of action of nucleoside transporters and their role in cancer chemotherapy and antiviral therapy. While NBMPR has some limitations, its potential as a tool in scientific research makes it an important compound for future research.

Scientific Research Applications

NBMPR has been extensively used in scientific research as a tool to investigate the mechanism of action of nucleoside transporters. Nucleoside transporters are integral membrane proteins that transport nucleosides and nucleoside analogs across the cell membrane. These transporters play a crucial role in the uptake of nucleoside analogs used in cancer chemotherapy and antiviral therapy.

properties

IUPAC Name

1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-16(17-5-3-2-4-6-17)15-20(24)22-13-11-21(12-14-22)18-7-9-19(10-8-18)23(25)26/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMMCVMAWRHUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine
Reactant of Route 4
1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.